(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453552
InChI: InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)17-10-7-11-21(12-17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17-/m0/s1
SMILES: CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13453552

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)17-10-7-11-21(12-17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17-/m0/s1
Standard InChI Key WUZJHOALCLSTJO-RDJZCZTQSA-N
Isomeric SMILES C[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including peptide coupling and esterification. The starting materials could include piperidine derivatives and amino acids, which are coupled using appropriate reagents like carbodiimides or chloroformates. The benzyl ester group is commonly introduced to protect the carboxylic acid during synthesis, allowing for easier purification and handling.

Biological Activity and Potential Applications

While specific biological activity data for (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is not readily available, compounds with similar structures are often investigated for their potential in drug development. These may include roles as enzyme inhibitors, receptor antagonists, or other pharmacologically active agents.

Research Findings and Future Directions

Given the limited specific information on this compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and mass spectrometry would be essential for confirming its structure, while in vitro and in vivo studies could reveal its potential therapeutic applications.

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